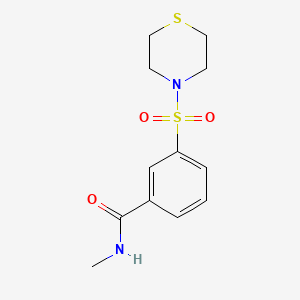
N-methyl-3-(4-thiomorpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(4-thiomorpholinylsulfonyl)benzamide is a chemical compound that has been widely used in scientific research. This compound is also known as MTSEA, which is an abbreviation for Methanethiosulfonate Ethylammonium. MTSEA is a sulfhydryl-reactive compound that can be used to modify proteins and other biomolecules. The purpose of
作用機序
MTSEA reacts with sulfhydryl groups in proteins, which can result in the modification of protein function. The reaction between MTSEA and sulfhydryl groups is reversible, which allows for the study of protein function in real-time. MTSEA has also been shown to modify the function of ion channels by altering the conformation of the channel protein.
Biochemical and Physiological Effects:
MTSEA has been shown to have a wide range of biochemical and physiological effects. These effects include the modification of protein function, the alteration of ion channel function, and the inhibition of enzyme activity. MTSEA has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
MTSEA has several advantages for use in lab experiments. It is a highly reactive compound that can be used to modify proteins in a specific and reversible manner. MTSEA is also relatively easy to synthesize and purify. However, there are also some limitations to the use of MTSEA. It can be toxic to cells at high concentrations, and it may react with other biomolecules in addition to sulfhydryl groups.
将来の方向性
There are several future directions for research on MTSEA. One area of research is the development of new sulfhydryl-reactive compounds that are less toxic and more specific than MTSEA. Another area of research is the use of MTSEA in the study of protein-protein interactions. MTSEA has also been used to study the function of ion channels, and future research may focus on the development of new ion channel modulators based on the structure of MTSEA. Finally, MTSEA may have potential therapeutic applications, and future research may focus on the development of new drugs based on the structure of MTSEA.
合成法
MTSEA is synthesized by reacting N-methyl-3-(4-chlorosulfonyl)benzamide with thiomorpholine in the presence of a base. The reaction produces MTSEA as a white crystalline solid. The purity of MTSEA can be improved by recrystallization from ethanol.
科学的研究の応用
MTSEA has been used in a wide range of scientific research applications. One of the most common applications is the modification of cysteine residues in proteins. MTSEA reacts with cysteine residues to form a covalent bond, which can be used to study protein structure and function. MTSEA has also been used to study the function of ion channels, which are important for the transmission of signals in the nervous system.
特性
IUPAC Name |
N-methyl-3-thiomorpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-13-12(15)10-3-2-4-11(9-10)19(16,17)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNAVLGAVMYVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6074326.png)
![4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6074329.png)

![3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(phenoxyacetyl)-1H-pyrazole](/img/structure/B6074347.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B6074351.png)
![1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B6074353.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6074356.png)
![7-(4-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6074363.png)

![1-{3-[({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6074382.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-furylmethyl)-2-pyrrolidinone](/img/structure/B6074386.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6074391.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B6074402.png)
